2-Hexenoic anhydride

Description

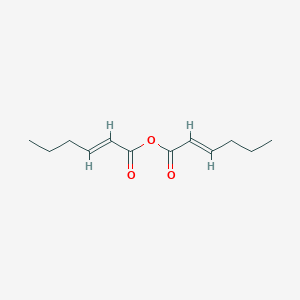

Structure

3D Structure

Properties

CAS No. |

14316-60-0 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

hex-2-enoyl hex-2-enoate |

InChI |

InChI=1S/C12H18O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h7-10H,3-6H2,1-2H3 |

InChI Key |

LCZFHJDUNXXOHE-UHFFFAOYSA-N |

SMILES |

CCCC=CC(=O)OC(=O)C=CCCC |

Canonical SMILES |

CCCC=CC(=O)OC(=O)C=CCCC |

Synonyms |

2-HEXENOIC ANHYDRIDE |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexenoic Anhydride

Established Routes for α,β-Unsaturated Anhydride (B1165640) Synthesis

The traditional methods for synthesizing anhydrides are well-documented and rely on fundamental organic reactions. These routes are characterized by their reliability and have been widely used for a variety of carboxylic acids.

Dehydration Processes of Carboxylic Acids

The most direct conceptual method for synthesizing an anhydride is the dehydration of the corresponding carboxylic acid. This involves the removal of one molecule of water from two molecules of the carboxylic acid. quora.com For 2-hexenoic acid, this reaction can be represented as:

2 CH₃CH₂CH₂CH=CHCOOH → (CH₃CH₂CH₂CH=CHCO)₂O + H₂O

While simple in concept, this dehydration often requires harsh conditions, such as high temperatures, or the use of a strong dehydrating agent to drive the equilibrium towards the anhydride product. quora.com Common dehydrating agents used for this purpose include phosphorus pentoxide (P₄O₁₀). sciencemadness.org Another approach involves heating the carboxylic acid with a less volatile acid anhydride, like acetic anhydride, which can be distilled off along with the acetic acid byproduct to favor the formation of the desired anhydride. sciencemadness.orggoogle.com

Table 1: Common Dehydrating Agents for Anhydride Synthesis

| Dehydrating Agent | Chemical Formula | Typical Conditions |

| Phosphorus Pentoxide | P₄O₁₀ | Heating with the carboxylic acid |

| Acetic Anhydride | (CH₃CO)₂O | Heating with the carboxylic acid |

| Thionyl Chloride | SOCl₂ | Reaction with the carboxylic acid, often followed by reaction with the carboxylate salt |

Reactions Involving Acyl Halides and Carboxylic Acids

A more common and generally milder method for preparing anhydrides in a laboratory setting involves a two-step process. google.com First, the carboxylic acid (2-hexenoic acid) is converted to its more reactive acyl chloride derivative, 2-hexenoyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

CH₃CH₂CH₂CH=CHCOOH + SOCl₂ → CH₃CH₂CH₂CH=CHCOCl + SO₂ + HCl

The resulting 2-hexenoyl chloride is then reacted with a molecule of 2-hexenoic acid or its corresponding carboxylate salt (e.g., sodium 2-hexenoate) to form the anhydride. khanacademy.org The use of a non-nucleophilic base is often employed to neutralize the HCl produced in the reaction. quora.com

CH₃CH₂CH₂CH=CHCOCl + CH₃CH₂CH₂CH=CHCOONa → (CH₃CH₂CH₂CH=CHCO)₂O + NaCl

This method is generally preferred as it proceeds under milder conditions and often gives higher yields compared to direct dehydration.

Catalyst-Assisted Anhydride Formation

Catalysis offers a pathway to anhydride formation under more controlled and efficient conditions. For instance, the carbonylation of certain precursors can lead to the formation of anhydrides. While specific examples for 2-hexenoic anhydride are not prevalent, the general principle of using transition metal catalysts to facilitate the formation of the anhydride bond is an area of active research. beilstein-journals.org Furthermore, some methods describe the use of photocatalysis for the synthesis of symmetric anhydrides, which could potentially be applied to α,β-unsaturated systems. bu.edu

Emerging Synthetic Strategies for Unsaturated Anhydrides

In line with the growing emphasis on sustainable chemical processes, new methodologies for anhydride synthesis are being explored. These strategies aim to reduce the environmental impact by using greener reagents, solvents, and energy sources.

Green Chemistry Approaches to Anhydride Synthesis

Green chemistry principles are increasingly being applied to the synthesis of organic compounds, including anhydrides. This includes the use of safer solvents, minimizing waste, and employing catalytic methods. mygreenlab.org For α,β-unsaturated systems, approaches such as solventless (neat) reactions and the use of water as a solvent for certain steps are being investigated to reduce the reliance on volatile organic compounds. beilstein-journals.orgmygreenlab.org For example, the Knoevenagel condensation, a key reaction for producing unsaturated acids like (E)-2-hexenoic acid, has been successfully carried out in an aqueous phase, providing a cleaner and more environmentally friendly route to the precursor of the target anhydride. google.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is another hallmark of green chemical synthesis. scielo.br

Chemoenzymatic Synthesis Considerations for 2-Hexenoic Anhydride

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and highly specific synthetic routes. nih.govresearchgate.net While the direct enzymatic synthesis of 2-hexenoic anhydride is not a widely reported process, enzymes, particularly lipases, are extensively used in the synthesis and modification of related molecules. For instance, lipases can catalyze the formation of esters from anhydrides with high regioselectivity and enantioselectivity. researchgate.net

A potential chemoenzymatic route to 2-hexenoic anhydride could involve the enzymatic resolution of a racemic precursor to obtain a specific stereoisomer of 2-hexenoic acid, followed by a chemical step to form the anhydride. This approach would be particularly valuable for accessing chiral anhydrides. The development of enzymatic or chemoenzymatic cascades, where multiple reaction steps are carried out in a single pot, is a promising area of research that could lead to more efficient and sustainable methods for producing complex molecules like 2-hexenoic anhydride. csic.esnih.gov

Optimization of Reaction Conditions for 2-Hexenoic Anhydride Synthesis

The successful synthesis of anhydrides, including 2-hexenoic anhydride, is contingent upon the careful selection and optimization of several reaction parameters. These include the choice of solvent, reaction temperature, catalyst type and concentration, and reaction time. The interplay of these factors determines the reaction rate, yield, and purity of the final product.

Solvents, Temperature, and Time

The selection of an appropriate solvent is crucial as it can significantly influence the reaction's outcome. For instance, in the synthesis of other anhydrides, acetonitrile (B52724) has been identified as an optimal solvent, leading to high yields. acs.org The reaction temperature is another critical factor; for example, in some anhydride syntheses, increasing the temperature can lead to a decrease in yield. acs.org The duration of the reaction also plays a significant role, with either too short or too long a time resulting in lower product yields. acs.org

In a study on the synthesis of various anhydrides, it was found that the optimal conditions involved mixing triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride ((COCl)2) in acetonitrile for 10 minutes, followed by the addition of the carboxylic acid and triethylamine (B128534) and reacting for 1 hour at room temperature. acs.org This highlights the importance of a systematic approach to optimizing these interconnected variables.

Table 1: Optimization of Anhydride Synthesis Reaction Conditions

| Entry | Solvent (5 mL) | Ph3PO (equiv) | (COCl)2 (equiv) | Time (h) | Yield (%) |

| 1 | CH3CN | 1 | 1.3 | 1 | 93 |

| 2 | CH2Cl2 | 1 | 1.3 | 1 | 85 |

| 3 | THF | 1 | 1.3 | 1 | 78 |

| 4 | Toluene | 1 | 1.3 | 1 | 65 |

| 5 | CH3CN | 1 | 1.3 | 0.5 | 88 |

| 6 | CH3CN | 1 | 1.3 | 2 | 90 |

| 7 | CH3CN | 0 | 1.3 | 1 | 0 |

| 8 | CH3CN | 1 | 0 | 1 | 0 |

| This table is illustrative and based on general findings for anhydride synthesis. acs.org Specific optimization for 2-hexenoic anhydride may vary. |

Catalysts and Molar Ratios

Catalysts are frequently employed to enhance the rate of anhydride formation. The type and amount of catalyst can dramatically affect the reaction's efficiency. For example, in the esterification reaction to form dioctyl phthalate (B1215562), the catalyst amount was a key variable optimized using a central composite design. sciforum.net Similarly, for the synthesis of 2-hexenoic anhydride, the choice of catalyst and its concentration would be a critical optimization point.

The molar ratio of the reactants is another parameter that requires careful optimization. In the synthesis of dioctyl phthalate, the alcohol to anhydride molar ratio was systematically varied to find the optimal condition for maximum yield. sciforum.net For the synthesis of 2-hexenoic anhydride from 2-hexenoic acid, the stoichiometry of the reactants, including any dehydrating agents or catalysts, would need to be precisely controlled.

A study on the synthesis of various esters demonstrated the optimization of the alcohol to acid molar ratio, which in some cases was found to be optimal at a 1:1 ratio, while in others a different ratio was more effective. rsc.org This underscores the need for empirical determination of the ideal molar ratios for each specific reaction.

Table 2: Influence of Key Parameters on Anhydride/Ester Synthesis Yield

| Parameter | Range Studied | Optimal Value (Example) | Impact on Yield |

| Reaction Time | 30-70 min | 83 min | Significant |

| Catalyst Amount | 4-8 %wt | 9 %wt | Significant |

| Alcohol:Anhydride Molar Ratio | 4:1 - 8:1 | 9:1 | Significant |

| This table is based on data from the synthesis of dioctyl phthalate and serves as an example of parameters that would be optimized for 2-hexenoic anhydride synthesis. sciforum.net |

Reaction Chemistry and Mechanistic Investigations of 2 Hexenoic Anhydride

Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for acid anhydrides involves nucleophilic acyl substitution. latech.edumasterorganicchemistry.com In this two-step mechanism, a nucleophile attacks one of the electrophilic carbonyl carbons to form a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and a carboxylate anion is expelled as the leaving group, resulting in the substitution product. masterorganicchemistry.com

2-Hexenoic anhydride (B1165640) readily reacts with alcohols (alcoholysis) and amines (aminolysis) to generate the corresponding esters and amides, respectively. latech.eduwikipedia.org These reactions are fundamental examples of nucleophilic acyl substitution.

Alcoholysis: The reaction with an alcohol yields one molecule of a 2-hexenoate ester and one molecule of 2-hexenoic acid. latech.educhemguide.co.uk The reaction often requires gentle heating to proceed at a practical rate. chemguide.co.uk

(CH₃CH₂CH₂CH=CHCO)₂O + R'OH → CH₃CH₂CH₂CH=CHCOOR' + CH₃CH₂CH₂CH=CHCOOH

Aminolysis: The reaction with ammonia, primary amines, or secondary amines produces a 2-hexenamide and a carboxylate salt. latech.edu Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, forming an ammonium (B1175870) salt. latech.edu The rate of aminolysis is generally observed to be faster than that of alcoholysis. researchgate.net

(CH₃CH₂CH₂CH=CHCO)₂O + 2 R'R''NH → CH₃CH₂CH₂CH=CHCONR'R'' + [R'R''NH₂]⁺[CH₃CH₂CH₂CH=CHCOO]⁻

Table 1: Representative Products of Alcoholysis and Aminolysis of 2-Hexenoic Anhydride

| Nucleophile | Formula | Product Class | Product Name |

|---|---|---|---|

| Methanol | CH₃OH | Ester | Methyl 2-hexenoate |

| Ethanol | CH₃CH₂OH | Ester | Ethyl 2-hexenoate |

| Isopropanol | (CH₃)₂CHOH | Ester | Isopropyl 2-hexenoate |

| Ammonia | NH₃ | Amide | 2-Hexenamide |

| Diethylamine | (CH₃CH₂)₂NH | Amide | N,N-Diethyl-2-hexenamide |

Beyond oxygen and nitrogen nucleophiles, 2-Hexenoic anhydride reacts with other heteroatom nucleophiles.

Hydrolysis: In the presence of water, 2-hexenoic anhydride undergoes hydrolysis to yield two equivalents of 2-hexenoic acid. latech.edunumberanalytics.com This reaction is typically slow at room temperature but is accelerated by acid or base catalysis.

(CH₃CH₂CH₂CH=CHCO)₂O + H₂O → 2 CH₃CH₂CH₂CH=CHCOOH

Thiolysis: The reaction with a thiol (mercaptan) proceeds in a manner analogous to alcoholysis, yielding a thioester and 2-hexenoic acid. google.com Thioesters are valuable synthetic intermediates.

(CH₃CH₂CH₂CH=CHCO)₂O + R'SH → CH₃CH₂CH₂CH=CHCOSR' + CH₃CH₂CH₂CH=CHCOOH

Alcoholysis and Aminolysis Reactions to Form Esters and Amides

Role as an α,β-Unsaturated Acyl Donor in Carbon-Carbon Bond Formation

The presence of the conjugated carbon-carbon double bond makes 2-hexenoic anhydride an electrophilic Michael acceptor, enabling its use in carbon-carbon bond-forming reactions. wikipedia.orgspringerprofessional.de

The Michael reaction involves the 1,4-conjugate addition of a nucleophile, typically a stabilized enolate, to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org In this context, 2-hexenoic anhydride acts as the Michael acceptor. The reaction is initiated by the attack of an enolate (the Michael donor) at the β-carbon of the anhydride, which is electron-deficient due to resonance. chemistrysteps.com This process is a powerful method for forming 1,5-dicarbonyl compounds or related structures after subsequent workup and transformations. libretexts.org

The mechanism proceeds via the formation of an enolate from a Michael donor (e.g., a β-dicarbonyl compound) using a base. This enolate then attacks the β-position of the 2-hexenoic system, breaking the π-bond and creating a new enolate intermediate, which is then protonated during workup to give the final adduct.

Table 2: Examples of Michael Addition Reactions with 2-Hexenoic Anhydride

| Michael Donor (Enolate Precursor) | Michael Acceptor | Base | Resulting Adduct Structure (after workup) |

|---|---|---|---|

| Diethyl malonate | 2-Hexenoic anhydride | NaOEt | Diethyl 2-(1-(hex-2-enoyloxy)carbonyl)pent-3-yl)malonate |

| Ethyl acetoacetate | 2-Hexenoic anhydride | NaOEt | Ethyl 2-acetyl-3-propyl-5-oxooct-6-enoate |

| Cyclohexanone | 2-Hexenoic anhydride | LDA | 2-(1-Carboxybut-2-en-1-yl)cyclohexan-1-one |

The reaction of 2-hexenoic anhydride with organometallic reagents is influenced by the nature of the nucleophile, which dictates whether the reaction proceeds via 1,2-addition to the carbonyl or 1,4-conjugate addition to the unsaturated system. chemistrysteps.com

Hard Nucleophiles (Grignard and Organolithium Reagents): These reagents are strong nucleophiles and strong bases that typically favor direct 1,2-addition to the carbonyl group. chemistrysteps.comsaskoer.ca The reaction of an anhydride with two equivalents of a Grignard or organolithium reagent first involves a nucleophilic acyl substitution to form a ketone intermediate. This ketone is more reactive than the starting anhydride and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol upon acidic workup. saskoer.caunits.it

Soft Nucleophiles (Organocuprates): Gilman reagents (lithium diorganocuprates, R₂CuLi) are considered "soft" nucleophiles and exhibit a strong preference for 1,4-conjugate addition (Michael addition) with α,β-unsaturated carbonyl compounds. chemistrysteps.comunits.it Reaction of 2-hexenoic anhydride with an organocuprate would be expected to result in the formation of a β-substituted ketone after the acyl transfer. This selectivity makes organocuprates particularly useful for carbon-carbon bond formation at the β-position of unsaturated systems.

Enolate Chemistry and Michael Addition Processes

Catalytic Transformations Involving 2-Hexenoic Anhydride

Catalysis can enhance the reactivity and selectivity of transformations involving 2-hexenoic anhydride.

Nucleophilic Catalysis: Tertiary amines, such as pyridine (B92270), and especially 4-dimethylaminopyridine (B28879) (DMAP), are effective catalysts for acylation reactions using anhydrides. wikipedia.orgresearchgate.net The catalyst functions by reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself and is more readily attacked by even weak nucleophiles like alcohols. wikipedia.org

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of ketones from acid anhydrides and organoboronic acids (a variation of the Suzuki coupling). google.comgoogle.com In this context, 2-hexenoic anhydride could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst to produce the corresponding α,β-unsaturated ketones. This method tolerates a wide range of functional groups. google.com

Iron-Catalyzed Reactions: Iron salts have been shown to catalyze reactions involving hexanoic anhydride, such as in the depolymerization of silicones. researchgate.net This suggests that Lewis acidic iron catalysts could potentially activate 2-hexenoic anhydride towards various nucleophiles.

Catalytic Hydrogenation: While reactions on the anhydride itself are primary, the α,β-unsaturated system is also a target for modification. Catalytic hydrogenation can selectively reduce the carbon-carbon double bond. For instance, related α,β-unsaturated carboxylic acids have been asymmetrically hydrogenated using ruthenium-phosphine complexes like Ru(BINAP)(OAc)₂, suggesting that similar catalytic systems could be employed to reduce the double bond of 2-hexenoic anhydride or its derivatives to yield chiral saturated compounds.

Organocatalysis and Chiral Lewis Base Promoted Processes

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgnih.gov In the context of 2-hexenoic anhydride, chiral Lewis bases play a pivotal role in activating the substrate and controlling the stereochemical outcome of subsequent reactions.

A key mechanistic feature of organocatalytic reactions involving 2-hexenoic anhydride is the formation of a transient α,β-unsaturated acyl ammonium intermediate. rsc.orgrsc.org This reactive species is generated through the nucleophilic addition of a chiral Lewis base, such as an isothiourea or a cinchona alkaloid derivative, to the anhydride. rsc.orgresearchgate.net This process results in the expulsion of a carboxylate leaving group and the formation of a highly electrophilic acyl ammonium salt. The geometry and electronic properties of this intermediate are crucial in dictating the course and stereoselectivity of the ensuing bond-forming events. The α,β-unsaturation is preserved in this intermediate, rendering it susceptible to conjugate addition by a variety of nucleophiles. rsc.org

The in situ generated α,β-unsaturated acyl ammonium intermediates derived from anhydrides like 2-hexenoic anhydride are valuable precursors for asymmetric annulation reactions. rsc.orgscispace.com These processes allow for the rapid construction of complex heterocyclic scaffolds, such as dihydropyranones and dihydropyridones, with high levels of enantioselectivity. rsc.org In a typical sequence, a nucleophile, such as a 1,3-dicarbonyl compound, adds to the α,β-unsaturated acyl ammonium intermediate in a stereocontrolled manner. rsc.orgscispace.com This is followed by an intramolecular cyclization to furnish the heterocyclic product. The choice of the chiral Lewis base catalyst is critical for achieving high yields and enantiomeric excesses. For instance, isothiourea catalysts have proven effective in promoting these annulations. rsc.org

Table 1: Asymmetric Annulation of α,β-Unsaturated Anhydrides

| Entry | Anhydride | Nucleophile | Catalyst | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Crotonic Anhydride | Dibenzoylmethane | HBTM 2.1 | Dihydropyranone | 85 | 95 |

| 2 | Cinnamic Anhydride | 1,3-Diphenyl-1,3-propanedione | HBTM 2.1 | Dihydropyranone | 93 | 97 |

| 3 | 2-Hexenoic Anhydride | 1,3-Diphenyl-1,3-propanedione | HBTM 2.1 | Dihydropyranone | 86 | 96 |

Data sourced from Robinson et al., Chemical Science, 2013. rsc.org

Formation of α,β-Unsaturated Acyl Ammonium Intermediates

Transition Metal Catalysis in 2-Hexenoic Anhydride Reactions

While organocatalysis provides a powerful avenue for the asymmetric functionalization of 2-hexenoic anhydride, transition metal catalysis offers a complementary set of synthetic transformations. numberanalytics.com Transition metals, by virtue of their diverse reactivity profiles, can engage with 2-hexenoic anhydride in various ways, including activation of the carbon-carbon double bond or participation in cross-coupling reactions. google.comrushim.ru For instance, palladium and nickel complexes are known to catalyze the hydrogenation of α,β-unsaturated systems. researchgate.nettdx.cat In the context of 2,4-hexadienoic acid (sorbic acid), palladium and nickel precatalysts have been shown to facilitate its hydrogenation, which proceeds sequentially to first yield 4-hexenoic acid and then 2-hexenoic acid, indicating a preference for the reduction of the less hindered double bond. researchgate.net Furthermore, rhodium catalysts have been employed in the C-H activation and alkylation of 2-pyridones using alkyl carboxylic anhydrides, including hexanoic anhydride, as the alkylating agents. nsf.govscbt.com

Stereochemical Influence on Reactivity and Selectivity

The stereochemistry of 2-hexenoic anhydride and the intermediates derived from it profoundly influences the reactivity and selectivity of its chemical transformations. The configuration of the double bond and the creation of new stereocenters are key considerations in designing stereoselective syntheses.

(E)/(Z) Isomer Specificity and Enantiocontrol in Asymmetric Reactions

2-Hexenoic acid, the precursor to the anhydride, can exist as either the (E) or (Z) isomer, also known as trans and cis isomers, respectively. cymitquimica.comnih.gov This geometric isomerism can have a significant impact on the stereochemical outcome of asymmetric reactions. In organocatalyzed reactions that proceed through an α,β-unsaturated acyl ammonium intermediate, the initial geometry of the double bond in the anhydride can influence the facial selectivity of the nucleophilic attack. Chiral catalysts, such as isothioureas or N,N'-dioxides, are designed to create a specific chiral environment around the reactive intermediate, thereby directing the incoming nucleophile to one of the two enantiotopic faces of the double bond. rsc.orgscu.edu.cn This control over the approach of the nucleophile is the basis for achieving high enantioselectivity in the formation of the final product. nih.gov The ability to control both the (E)/(Z) configuration and the enantioselectivity is a hallmark of advanced asymmetric catalysis.

Diastereoselective Reactions

In reactions where more than one stereocenter is formed, the relative stereochemistry between these centers becomes a critical issue. msu.edu Diastereoselective reactions of 2-hexenoic anhydride and its derivatives aim to control this relative stereochemistry. For example, in the asymmetric annulation reactions mentioned previously, the addition of a nucleophile to the chiral α,β-unsaturated acyl ammonium intermediate creates a new stereocenter. The subsequent cyclization can then proceed in a manner that is influenced by the stereochemistry of this newly formed center, leading to the preferential formation of one diastereomer over another. The nature of the substrate, the nucleophile, and the catalyst all play a role in determining the diastereoselectivity of the reaction. researchgate.net In some cases, tandem catalytic systems, such as the combination of palladium and isothiourea catalysis, have been developed to control the formation of multiple stereocenters with high diastereoselectivity. acs.org

Kinetic and Mechanistic Studies of 2-Hexenoic Anhydride Reactions

The study of the reaction kinetics and mechanisms of 2-hexenoic anhydride is essential for understanding its reactivity and for optimizing its application in chemical synthesis. As an α,β-unsaturated anhydride, its reactions are characterized by the interplay between the reactivity of the anhydride functional group and the carbon-carbon double bond.

Elucidation of Reaction Pathways

The reaction pathways of 2-hexenoic anhydride are primarily governed by nucleophilic attack on its electrophilic carbonyl centers. However, the presence of the α,β-unsaturated system introduces alternative and competing reaction routes.

Nucleophilic Acyl Substitution: The most common reaction pathway for anhydrides is nucleophilic acyl substitution. fiveable.melibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a carboxylate as the leaving group. fiveable.melibretexts.org For 2-hexenoic anhydride, this results in the formation of a 2-hexenoyl derivative and a molecule of 2-hexenoic acid. This pathway is typical for reactions with nucleophiles such as alcohols (to form esters), amines (to form amides), and water (hydrolysis to form the carboxylic acid). libretexts.orgresearchgate.net

Reactions Involving the α,β-Unsaturated System: The conjugated double bond in 2-hexenoic anhydride provides an additional site for reactivity.

Conjugate (Michael) Addition: Nucleophiles can attack the β-carbon of the unsaturated system in a conjugate addition reaction. This pathway is particularly relevant in catalyzed reactions. For instance, in isothiourea-catalyzed annulation processes using α,β-unsaturated anhydrides, a proposed mechanism involves the formation of an α,β-unsaturated acyl ammonium intermediate, which then undergoes a Michael addition by a nucleophile. scispace.comrsc.org

Ene Reactions: Studies on related α,β-unsaturated cyclic anhydrides, such as maleic anhydride, show the possibility of an "ene" reaction pathway. core.ac.uk This can involve the grafting of the anhydride onto an allylic position of a reacting alkene or reaction at the ethylenic carbons, causing a shift in the double bond's position. core.ac.uk While this is observed in reactions with other alkenes, it highlights the potential reactivity of the double bond in 2-hexenoic anhydride itself under thermal conditions.

Hydrogenation: The carbon-carbon double bond can be selectively reduced. For example, studies on mixed anhydrides of acrylic acids have shown that catalytic hydrogenation can reduce the C=C double bond while the anhydride moiety remains intact or is also transformed depending on the reaction conditions. psu.edu

| Reaction Pathway | Description | Key Intermediate(s) | Typical Conditions/Reagents | Reference |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | Attack of a nucleophile at the carbonyl carbon, followed by elimination of a carboxylate leaving group. | Tetrahedral Intermediate | Alcohols, Amines, Water | fiveable.melibretexts.org |

| Conjugate Addition | Attack of a nucleophile at the β-carbon of the α,β-unsaturated system. | Enolate, α,β-Unsaturated Acyl Ammonium Ion | Lewis Base Catalysis (e.g., Isothiourea) | scispace.comrsc.org |

| Hydrogenation | Selective reduction of the carbon-carbon double bond. | Metal-hydride complex | H₂, Metal Catalyst (e.g., Rhodium) | psu.edu |

| Ene Reaction | Reaction involving the double bond and an allylic hydrogen on a reaction partner. | Cyclic transition state | Thermal conditions, reaction with alkenes | core.ac.uk |

Analysis of Rate-Determining Steps and Intermediates

Rate-Determining Step: For the common nucleophilic acyl substitution pathway, the initial attack of the nucleophile on the carbonyl carbon to form the tetrahedral intermediate is generally the rate-determining step. saskoer.ca This step involves the highest energy barrier in the reaction coordinate. saskoer.ca However, the stability of the leaving group and the reactivity of the nucleophile can influence whether the formation or the breakdown of the tetrahedral intermediate is rate-limiting. For complex, multi-step reactions, the rate-determining step could be the formation of a key intermediate or a subsequent rearrangement. savemyexams.com For instance, in the hydrogenation of related unsaturated acids using rhodium catalysts, the transesterification to introduce new substrate to the catalyst's coordination sphere can be rate-limiting. psu.edu

Intermediates:

Tetrahedral Intermediate: In the nucleophilic acyl substitution pathway, the primary intermediate is the tetrahedral species formed upon the nucleophile's attack on a carbonyl carbon. fiveable.melibretexts.org This intermediate is typically high in energy and short-lived.

α,β-Unsaturated Acyl Ammonium Ions: In reactions catalyzed by Lewis bases like isothioureas, α,β-unsaturated anhydrides are known to form highly electrophilic α,β-unsaturated acyl ammonium intermediates. scispace.comrsc.org These species have been postulated and, in some cases, isolated and characterized, confirming their role in the reaction mechanism. scispace.com Their formation significantly activates the molecule for subsequent nucleophilic attack. scispace.comrsc.org

Anhydride as an Intermediate: In some processes, the anhydride itself can be an intermediate. For example, in the ketonization of hexanoic acid, the corresponding hexanoic anhydride is formed in situ from the condensation of two acid molecules and then undergoes decarboxylation. acs.org This indicates that under certain conditions, 2-hexenoic anhydride could itself be formed as a reactive intermediate from 2-hexenoic acid.

| Intermediate | Associated Reaction Pathway | Role in Mechanism | Reference |

|---|---|---|---|

| Tetrahedral Intermediate | Nucleophilic Acyl Substitution | Formed upon nucleophilic attack on the carbonyl carbon, precedes leaving group elimination. | fiveable.melibretexts.orgsaskoer.ca |

| α,β-Unsaturated Acyl Ammonium Ion | Catalytic Annulation / Conjugate Addition | A highly reactive electrophilic species formed from the anhydride and a Lewis base catalyst. | scispace.comrsc.org |

| Acyl-Pyridinium Salt | Pyridine-Catalyzed Acylation | An activated intermediate formed when pyridine attacks the anhydride, making the acyl carbon more susceptible to nucleophilic attack. | researchgate.net |

| Enolate | Conjugate Addition | Formed after a nucleophile attacks the β-carbon of the unsaturated system. | researchgate.net |

Applications of 2 Hexenoic Anhydride in Advanced Synthesis and Materials Science

Synthetic Building Block for Complex Molecules

2-Hexenoic anhydride (B1165640) serves as a versatile acylating agent and a valuable synthon in the construction of complex organic molecules. Its unsaturated carbon chain and anhydride functionality allow for diverse chemical transformations, making it a key intermediate in various synthetic pathways.

Precursor to Biologically Active Compounds and Their Analogs

The utility of 2-Hexenoic anhydride is evident in its role as a precursor for synthesizing biologically relevant molecules and their derivatives. For instance, it has been employed in synthetic routes towards compounds like Acremomannolipin A, a complex lipoglycan with potential biological activities. Research has also explored its application in the development of prodrugs, such as those for Acyclovir, where the anhydride can be used to introduce acyl groups that modify the drug's pharmacokinetic properties, potentially enhancing its delivery or efficacy. These applications highlight 2-Hexenoic anhydride's significance in medicinal chemistry and the synthesis of pharmacologically important substances.

Intermediate in Multi-Component and Cascade Reactions

2-Hexenoic anhydride is recognized as a valuable intermediate in multi-component reactions (MCRs) and cascade reaction sequences. Its reactive nature allows it to participate efficiently in reactions that assemble multiple molecular fragments in a single pot, leading to the rapid generation of molecular complexity. In cascade reactions, it can initiate a series of transformations sequentially, often without the need for intermediate isolation, thereby streamlining synthetic processes and improving atom economy. Such reactions are crucial for the efficient synthesis of diverse chemical scaffolds.

Polymer Modification and Monomer Applications

Beyond small molecule synthesis, 2-Hexenoic anhydride finds significant application in the field of polymer science, contributing to the modification of existing polymers and the development of new polymeric materials.

Chemical Functionalization of Polymeric Systems

The anhydride group of 2-Hexenoic anhydride readily reacts with nucleophilic sites present on various polymer backbones or side chains. This reactivity is exploited for the chemical functionalization of polymers such as chitosan (B1678972) and polyethylenimine (PEI). For chitosan, an abundant natural polysaccharide, acylation with 2-Hexenoic anhydride can introduce hydrophobic hexenoyl groups, altering its solubility, film-forming properties, and potential for drug delivery applications. Similarly, PEI, a cationic polymer widely used in gene delivery and catalysis, can be modified by 2-Hexenoic anhydride to tune its charge density, hydrophilicity, and interaction with biological systems or surfaces.

Role in Depolymerization Strategies for Sustainable Polymers and Recycling

In the context of sustainable chemistry and polymer recycling, 2-Hexenoic anhydride can play a role in depolymerization strategies. While not a direct depolymerizing agent in all cases, anhydrides can be involved in reactions that break down polymer chains or modify them to facilitate subsequent recycling processes. For example, they might be used in transesterification or transamidation reactions under specific catalytic conditions, or to functionalize monomers derived from depolymerization to enable repolymerization into new materials. Research into chemical recycling often explores reagents that can efficiently cleave ester or amide linkages, and anhydrides can be part of such catalytic systems or derivatization steps.

Surface Modification of Biomaterials and Lignocellulosic Composites

2-Hexenoic anhydride is effective for surface modification, particularly in the esterification of hydroxyl groups found on various materials. This is notably applied to lignocellulosic composites, such as wood. Wood esterification using anhydrides like 2-Hexenoic anhydride can improve dimensional stability, reduce water absorption, and enhance resistance to biodegradation and fungal attack by blocking hydroxyl groups. This process alters the surface chemistry, leading to materials with improved durability and performance for various applications, from construction to advanced composites. The modification of biomaterials surfaces with 2-Hexenoic anhydride can also impart specific properties, such as hydrophobicity or biocompatibility, for applications in medical devices or tissue engineering.

Spectroscopic and Computational Characterization of 2 Hexenoic Anhydride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental for identifying and characterizing chemical compounds. For 2-hexenoic anhydride (B1165640), a combination of techniques provides a comprehensive view of its molecular structure and behavior in chemical reactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Kinetics

FTIR spectroscopy is a primary tool for identifying functional groups within a molecule. Acid anhydrides are distinguished by the presence of two strong carbonyl (C=O) stretching absorption bands in their infrared spectra, arising from asymmetric and symmetric stretching modes. For noncyclic anhydrides, the asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch, with the asymmetric band generally exhibiting greater intensity spectroscopyonline.compressbooks.pubutexas.edu.

The unsaturated nature of 2-hexenoic anhydride, specifically the α,β-unsaturation, influences these characteristic frequencies. The conjugation of the C=C double bond with the carbonyl groups leads to a shift of the C=O stretching bands to higher wavenumbers compared to their saturated counterparts. While saturated noncyclic anhydrides like hexanoic anhydride typically display C=O stretches around 1813 cm⁻¹ (asymmetric) and 1742 cm⁻¹ (symmetric) arkat-usa.orgresearchgate.net, unsaturated cyclic anhydrides such as maleic anhydride show these bands in the ranges of 1860-1840 cm⁻¹ and 1780-1760 cm⁻¹, respectively spectroscopyonline.compressbooks.pub. Consequently, 2-hexenoic anhydride is expected to exhibit its C=O stretching frequencies within these higher-wavenumber regions. The C=C double bond itself would also contribute a characteristic absorption band, typically in the 1600-1680 cm⁻¹ range, although its intensity can vary depending on the substitution pattern spectroscopyonline.comutexas.edursc.org.

Beyond structural identification, FTIR spectroscopy is invaluable for monitoring reaction kinetics. The rate of reactions involving 2-hexenoic anhydride, such as its formation or consumption, can be tracked by observing the change in intensity of its characteristic C=O stretching bands or the appearance of new bands corresponding to reaction products over time utexas.eduaocs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Confirmation and Isomer Differentiation

NMR spectroscopy provides detailed insights into the molecular architecture of 2-hexenoic anhydride. The ¹H NMR spectrum reveals the chemical environment of protons, offering key diagnostic signals:

Vinylic Protons: The protons attached to the C=C double bond (at the 2-position) are expected to resonate in the δ 5.5-7.0 ppm range. The precise chemical shifts and coupling constants (J-values) of these protons are critical for distinguishing between the E and Z isomers of the double bond. In related unsaturated systems, the vinylic proton adjacent to the carbonyl group often appears at a lower field (higher ppm) in the (E)-isomer compared to the (Z)-isomer due to its proximity to the electron-withdrawing carbonyl moiety researchgate.netstackexchange.com.

Aliphatic Protons: Signals from the protons of the hexenoic chain, including the methylene (B1212753) (CH₂) and methyl (CH₃) groups, would appear in the typical aliphatic region (δ 0.8-1.8 ppm). The protons alpha to the anhydride carbonyls would resonate further downfield, likely in the δ 2.0-2.5 ppm range.

The ¹³C NMR spectrum further confirms the structural integrity by providing signals for each unique carbon atom:

Carbonyl Carbons: The two carbonyl carbons of the anhydride functional group are highly deshielded and are expected to resonate in the δ 160-180 ppm range.

Olefinic Carbons: The carbons of the C=C double bond (C-2 and C-3) would typically appear in the δ 120-150 ppm range.

Aliphatic Carbons: The remaining carbons of the hexenoic chain would resonate in the usual aliphatic region (δ 10-40 ppm).

NMR spectroscopy is particularly adept at differentiating between the E and Z isomers of 2-hexenoic anhydride, leveraging the subtle but distinct differences observed in the chemical shifts and coupling constants of the vinylic protons and, to a lesser extent, the olefinic and carbonyl carbons researchgate.netstackexchange.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The conjugated system within 2-hexenoic anhydride, formed by the C=C double bond adjacent to the two C=O groups (an α,β-unsaturated carbonyl system), leads to electronic transitions that absorb UV-Vis radiation. The π → π* transition associated with this conjugation is anticipated to occur at longer wavelengths (a bathochromic shift) compared to isolated double bonds or carbonyl groups. For α,β-unsaturated carbonyl compounds, these transitions typically fall within the 210-250 nm range, with the exact absorption maximum (λmax) being influenced by the extent of conjugation and the nature of substituents rsc.orguobabylon.edu.iqmsu.edu. UV-Vis spectroscopy can also be employed for the quantitative analysis of 2-hexenoic anhydride, provided a calibration curve is established.

Other Spectroscopic Methods (e.g., Mass Spectrometry, X-ray Diffraction)

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry of 2-hexenoic anhydride is expected to yield a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns are crucial for structural elucidation. Common fragmentation pathways for unsaturated anhydrides include alpha-cleavage adjacent to the carbonyl groups, loss of acyl fragments, and cleavage of the double bond or alkyl chain nih.govlibretexts.org. The presence of the double bond can also facilitate specific rearrangements and cleavages.

X-ray Diffraction: If suitable single crystals of 2-hexenoic anhydride or its derivatives can be obtained, X-ray diffraction analysis provides definitive three-dimensional structural confirmation. This method yields precise bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for confirming stereochemistry and understanding solid-state properties.

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding the reaction mechanisms and predicting the behavior of 2-hexenoic anhydride.

Density Functional Theory (DFT) Calculations for Reaction Pathways, Transition States, and Stereoselectivity

DFT calculations are indispensable for elucidating the reaction mechanisms involving 2-hexenoic anhydride. By computing the relative energies of various species—reactants, intermediates, products, and transition states—DFT can map out plausible reaction pathways and identify the rate-determining steps utexas.edunih.govbeilstein-journals.orgrsc.orguni-muenchen.debeilstein-journals.org. This computational approach allows for a detailed investigation of how the anhydride functionality and the unsaturated bond participate in chemical transformations.

Furthermore, DFT is critical for predicting the stereoselectivity of reactions. By calculating the activation energies for different stereoisomeric transition states, DFT can determine the favored pathway, thereby predicting the stereochemical outcome (e.g., E/Z selectivity or enantioselectivity) of reactions involving 2-hexenoic anhydride, particularly when chiral catalysts are employed utexas.edunih.govbeilstein-journals.orgrsc.orguni-muenchen.debeilstein-journals.org. This predictive capability is essential for designing synthetic routes with controlled stereochemistry.

Future Research Directions for 2 Hexenoic Anhydride

Development of Highly Enantioselective and Diastereoselective Reactions for 2-Hexenoic Anhydride (B1165640)

A critical area for future research involves the development of highly enantioselective and diastereoselective reactions utilizing 2-hexenoic anhydride. This would enable the synthesis of chiral molecules with precise stereochemical configurations, which are crucial for pharmaceuticals, agrochemicals, and fine chemicals. Current research in asymmetric catalysis involving anhydrides demonstrates promising avenues. For instance, transition metal catalysts, such as palladium and rhodium complexes coordinated with chiral ligands, have shown efficacy in the enantioselective addition of organozinc reagents to cyclic anhydrides, yielding enantioenriched ketoacids rhhz.netnih.gov. Organocatalysts, including chiral thioureas, have also been employed for the desymmetrization of cyclic anhydrides through thiolysis and aminolysis, achieving enantioselectivities up to 95% acs.org. Furthermore, chiral phosphoric acids have been utilized as Brønsted acid catalysts for the asymmetric esterification of anhydrides, yielding half-esters with high selectivity researchgate.net.

Future research could focus on adapting these catalytic systems or developing new ones specifically tailored for unsaturated anhydrides like 2-hexenoic anhydride. This includes exploring novel chiral ligands and catalyst designs that can effectively control the stereochemical outcome during acylation or ring-opening reactions. Investigating reactions that generate multiple stereocenters with high diastereoselectivity, such as anhydride Mannich reactions, also presents an opportunity acs.orgacs.orgescholarship.org. The potential for 2-hexenoic anhydride to serve as a precursor in asymmetric annulation processes, generating complex cyclic structures with controlled stereochemistry, is another promising avenue scispace.comrsc.org.

Exploration of Novel Catalytic Systems and Catalyst Design

The advancement of catalytic systems is paramount for unlocking the full potential of 2-hexenoic anhydride. Future research should aim to discover and design novel catalysts that offer enhanced activity, selectivity, and sustainability. This includes exploring a broader range of organocatalysts, such as N-heterocyclic carbenes (NHCs) and bifunctional catalysts, which have shown promise in various asymmetric transformations involving anhydrides researchgate.net. Metal-organic frameworks (MOFs) and other heterogeneous catalysts could also be investigated for their ability to provide tunable catalytic environments and facilitate catalyst recovery and reuse.

Biocatalysis, employing enzymes or engineered microorganisms, represents another frontier. Enzymes capable of catalyzing esterification, hydrolysis, or other transformations of anhydrides with high chemo-, regio-, and enantioselectivity could provide greener and more efficient synthetic routes organic-chemistry.org. Research into the design of catalysts that can activate the anhydride moiety of 2-hexenoic anhydride under milder conditions, reducing energy consumption and waste generation, is also highly desirable. Understanding the precise mechanisms of catalysis, through computational studies and in-situ monitoring, will be crucial for rational catalyst design organic-chemistry.orgnih.gov.

Integration into Flow Chemistry and Continuous Processing Methodologies

The integration of 2-hexenoic anhydride transformations into flow chemistry and continuous processing methodologies offers significant advantages in terms of reaction control, safety, scalability, and efficiency. Future research should focus on developing continuous flow protocols for reactions involving this anhydride. Flow reactors can provide superior heat and mass transfer, enabling better control over exothermic reactions and potentially improving yields and selectivities.

For instance, the use of microreactors could allow for precise control over reaction parameters, such as residence time and temperature, which is critical for managing reactive intermediates and achieving high stereoselectivity in asymmetric reactions rhhz.net. Developing immobilized catalysts for flow systems would further enhance process efficiency by simplifying product separation and catalyst recycling. Research into the continuous synthesis of esters or other derivatives from 2-hexenoic anhydride using flow reactors, potentially coupled with in-line purification, could pave the way for more sustainable and scalable industrial production methods.

Sustainable Synthesis and Application Methodologies for 2-Hexenoic Anhydride

A key direction for future research is the development of sustainable synthesis and application methodologies for 2-hexenoic anhydride. This aligns with the growing demand for green chemistry principles in chemical manufacturing. Research efforts could focus on synthesizing 2-hexenoic anhydride from renewable feedstocks, such as biomass-derived platform chemicals, reducing reliance on petrochemical sources.

Furthermore, exploring greener reaction conditions for its transformations is essential. This includes the use of environmentally benign solvents (e.g., water, bio-based solvents), reducing catalyst loading, and minimizing waste generation through atom-economical reactions. For example, developing catalytic systems that operate efficiently in aqueous media or under solvent-free conditions would represent a significant advancement. The application of biocatalysis, as mentioned previously, also falls under this umbrella, offering inherently sustainable routes. Investigating the recyclability of catalysts and reagents used in reactions involving 2-hexenoic anhydride will be crucial for developing truly sustainable processes.

Design of Advanced Functional Materials Utilizing 2-Hexenoic Anhydride Building Blocks

The unsaturated nature of 2-hexenoic anhydride makes it a promising monomer or building block for the design of advanced functional materials, particularly polymers and resins. Future research should explore its incorporation into polymer backbones or side chains to impart specific properties. For instance, copolymerization of 2-hexenoic anhydride with other monomers could lead to novel polyesters, polyamides, or other polymeric materials with tailored thermal, mechanical, or optical characteristics.

The presence of the double bond in the anhydride moiety offers opportunities for post-polymerization modification, allowing for the introduction of diverse functionalities onto the polymer chain. This could lead to materials with applications in areas such as coatings, adhesives, drug delivery systems, or advanced composites. Research into controlled polymerization techniques, such as living polymerization, could enable the synthesis of well-defined polymers with precise molecular weights and architectures. Investigating the use of 2-hexenoic anhydride in the synthesis of cross-linked networks or thermosetting resins, leveraging its reactivity, is another area with significant potential.

Q & A

Q. What are the recommended methods for synthesizing 2-hexenoic anhydride in laboratory settings?

- Methodological Answer : Synthesis of 2-hexenoic anhydride typically involves the dehydration of 2-hexenoic acid using a catalyst such as acetic anhydride or acid chlorides. For example, in acetylation reactions, anhydrides like acetic anhydride can act as both a catalyst and dehydrating agent to form mixed anhydrides . Researchers should optimize reaction conditions (temperature, stoichiometry, and reaction time) to maximize yield. Characterization via Fourier-transform infrared spectroscopy (FTIR) can confirm the formation of the anhydride bond (C-O-C stretching at ~1800 cm⁻¹). Purity should be verified using gas chromatography-mass spectrometry (GC-MS) to rule out residual acid or side products .

Q. How can researchers characterize the purity and structural identity of 2-hexenoic anhydride post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry. For example:

- ¹H NMR : Peaks corresponding to α,β-unsaturated protons (δ 5.8–6.5 ppm) and methyl/methylene groups (δ 1.2–2.5 ppm).

- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and alkene carbons (δ 120–130 ppm).

- GC-MS : Molecular ion peak (M⁺) at m/z 168 (for 2-hexenoic anhydride) and fragmentation patterns matching library standards.

Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection at ~210 nm .

Q. What analytical techniques are most effective for detecting 2-hexenoic anhydride in complex mixtures such as pyrolysis products?

- Methodological Answer : Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is optimal for identifying 2-hexenoic anhydride in thermal degradation products. For instance, in the slow pyrolysis of poly-3-hydroxybutyrate-co-3-hydroxyhexanoate (PHBH), 2-hexenoic anhydride is detected as a minor product (0.1–0.6 area%) alongside crotonic anhydride. Temperature programming (e.g., 300–600°C) and isoconversional kinetic analysis help quantify decomposition pathways .

Advanced Research Questions

Q. How does the thermal stability of 2-hexenoic anhydride vary under different pyrolysis conditions, and what secondary reactions influence its decomposition?

- Methodological Answer : Thermal stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that 2-hexenoic anhydride decomposes between 300–500°C. At >600°C, secondary reactions dominate, breaking it into 1-pentene and CO₂ . Key experimental parameters include:

Q. What mechanistic insights explain the reactivity of 2-hexenoic anhydride in acetylation or copolymerization reactions compared to other anhydrides?

- Methodological Answer : 2-Hexenoic anhydride’s α,β-unsaturated structure enhances electrophilicity, enabling nucleophilic attack in acetylation reactions. In copolymerization, its electron-deficient double bond promotes alternation with electron-rich monomers (e.g., styrene), similar to maleic anhydride systems . Steric hindrance from the hexenoyl chain may reduce reactivity compared to smaller anhydrides (e.g., acetic anhydride). Density functional theory (DFT) simulations can model transition states to compare reactivity ratios (e.g., r₁ for styrene vs. r₂ for 2-hexenoic anhydride) .

Q. How can researchers resolve contradictions in reported bioactivity data for 2-hexenoic anhydride derivatives, particularly regarding their carcinogenic potential?

- Methodological Answer : Discrepancies arise from differences in experimental models and metabolite reactivity. For example, 2-hexenoic γ-lactone (a derivative) shows carcinogenicity in rats due to its high cysteine reactivity (k₂ > 0.17), while the anhydride form may exhibit lower bioavailability . To resolve contradictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.